molecular formula C8H9F2N B6205750 4-ethyl-2,5-difluoroaniline CAS No. 2025296-42-6

4-ethyl-2,5-difluoroaniline

Cat. No.: B6205750
CAS No.: 2025296-42-6
M. Wt: 157.2
InChI Key:
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Description

4-ethyl-2,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-ethyl-2,5-difluoroaniline can be synthesized through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, the reaction of aniline with ethyl difluoroiodoacetate in the presence of a photocatalyst under visible light can yield this compound . Another method involves the use of transition-metal-free conditions, where an electron donor-acceptor complex is formed between aniline and ethyl difluoroiodoacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous-flow methodologies to enhance efficiency and safety, especially when dealing with potentially hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation reactions can produce nitro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-2,5-difluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which can significantly influence its chemical properties and reactivity. This unique structure makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,5-difluoroaniline can be achieved through a multi-step process involving the introduction of the ethyl and difluoro substituents onto aniline.", "Starting Materials": [ "Aniline", "Ethyl bromide", "Potassium carbonate", "Sodium hydride", "Hydrogen fluoride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Nitration of aniline with a mixture of nitric and sulfuric acid to yield 4-nitroaniline.", "Step 2: Reduction of 4-nitroaniline with sodium hydride in the presence of ethanol to yield 4-aminoaniline.", "Step 3: Diazotization of 4-aminoaniline with sodium nitrite and hydrochloric acid to yield 4-diazoaniline.", "Step 4: Reaction of 4-diazoaniline with hydrogen fluoride to yield 4-fluoroaniline.", "Step 5: Alkylation of 4-fluoroaniline with ethyl bromide in the presence of potassium carbonate to yield 4-ethyl-2-fluoroaniline.", "Step 6: Fluorination of 4-ethyl-2-fluoroaniline with hydrogen fluoride to yield 4-ethyl-2,5-difluoroaniline." ] }

CAS No.

2025296-42-6

Molecular Formula

C8H9F2N

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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